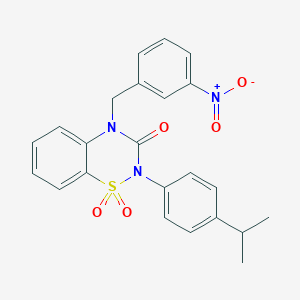
2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-isopropylphenyl)-4-(3-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 932969-16-9) is a synthetic compound that exhibits significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O5S, with a molecular weight of 451.5 g/mol. The structure includes a benzothiadiazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The compound's structural features may contribute to its ability to inhibit microbial growth. For instance, derivatives of benzothiadiazine have shown effectiveness against various bacterial strains in vitro, suggesting a potential role in developing new antibiotics .
Anticancer Activity
Research has highlighted the anticancer potential of benzothiadiazine derivatives. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds in this class have been observed to disrupt cell cycle progression and promote cell death in various cancer cell lines .
Neuroprotective Effects
Another promising area of research involves the neuroprotective effects of benzothiadiazine derivatives. Compounds similar to this compound have been studied for their ability to modulate calcium homeostasis in neurons. This modulation is crucial for preventing excitotoxicity and neuronal damage associated with neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cell proliferation and survival.
- Calcium Modulation : By interacting with calcium channels or transporters, the compound can help maintain intracellular calcium levels within a physiological range, thereby protecting neurons from damage.
- Antioxidant Properties : Some studies suggest that benzothiadiazine derivatives possess antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial properties and found significant inhibition against Gram-positive bacteria. |
| Study B | Reported neuroprotective effects in vitro, demonstrating reduced apoptosis in neuronal cultures exposed to oxidative stress. |
| Study C | Highlighted anticancer activity against breast cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest. |
属性
IUPAC Name |
4-[(3-nitrophenyl)methyl]-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-16(2)18-10-12-19(13-11-18)25-23(27)24(15-17-6-5-7-20(14-17)26(28)29)21-8-3-4-9-22(21)32(25,30)31/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCJOUHBJBVEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














